tert-Butyl 1,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate
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Overview
Description
tert-Butyl 1,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is a complex organic compound with the molecular formula C13H23N3O3. It is known for its unique spirocyclic structure, which consists of a spiro junction between a piperidine and a triazine ring.
Preparation Methods
The synthesis of tert-Butyl 1,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the spirocyclic core, followed by the introduction of functional groups. The reaction conditions often include the use of strong bases, such as n-butyllithium, and electrophiles like dimethylformamide (DMF). The final step involves the protection of the carboxylate group with a tert-butyl group .
This may include the use of automated reactors and continuous flow systems to improve yield and efficiency .
Chemical Reactions Analysis
tert-Butyl 1,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
tert-Butyl 1,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly for its potential anti-cancer and anti-inflammatory properties.
Industry: It may be used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of tert-Butyl 1,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
tert-Butyl 1,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate can be compared with other spirocyclic compounds, such as:
tert-Butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate: Similar in structure but lacks the 1,8-dimethyl substitution.
tert-Butyl 2-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate: Differs in the position of the oxo group.
tert-Butyl 3,3-difluoro-4-oxopiperidine-1-carboxylate: Contains a different spirocyclic core and fluorine substitutions
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
Molecular Formula |
C15H27N3O3 |
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Molecular Weight |
297.39 g/mol |
IUPAC Name |
tert-butyl 1,10-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-9-carboxylate |
InChI |
InChI=1S/C15H27N3O3/c1-11-10-15(12(19)16-7-9-17(15)5)6-8-18(11)13(20)21-14(2,3)4/h11H,6-10H2,1-5H3,(H,16,19) |
InChI Key |
BSXRDGXIRPVYRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCN1C(=O)OC(C)(C)C)C(=O)NCCN2C |
Origin of Product |
United States |
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